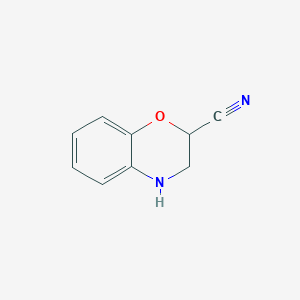

3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile

描述

Chemical Identity and Classification

This compound is officially recognized under the Chemical Abstracts Service registry number 86267-86-9, providing it with a unique identifier within the global chemical database system. The compound belongs to the heterocyclic organic compound classification, specifically falling within the benzoxazine subfamily of oxazine-containing compounds. Its molecular formula, C9H8N2O, indicates the presence of nine carbon atoms, eight hydrogen atoms, two nitrogen atoms, and one oxygen atom, reflecting its compact yet functionally diverse structure.

The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, designating the compound as this compound. Alternative naming conventions include 3,4-dihydro-2H-benzo[b]oxazine-2-carbonitrile, which emphasizes the fused ring system characteristic of this compound class. The compound is also catalogued under the MDL number MFCD06200862, providing an additional standardized identifier for chemical databases and commercial suppliers.

Within the broader classification system, this compound represents a nitrogen-containing heterocycle with an oxygen bridge, placing it in the category of compounds known for their biological activity and synthetic utility. The presence of the carbonitrile functional group further classifies it as a nitrile-containing compound, adding to its chemical versatility and potential reactivity patterns. The Database Cross-referenced Toxicity Substance Identification numbers DTXSID00383724 and DTXCID70334748 provide additional regulatory and safety database identifiers.

Historical Development and Research Significance

The research into this compound and related benzoxazine derivatives has evolved significantly since the initial recognition of benzoxazine compounds as pharmaceutically relevant structures. Historical development of benzoxazine chemistry traces back to early investigations into heterocyclic compounds possessing both nitrogen and oxygen atoms within fused ring systems, with researchers recognizing their potential for biological activity and synthetic applications. The specific carbonitrile derivative has gained prominence in recent decades as synthetic methodologies have advanced, allowing for more efficient preparation and characterization of these complex molecules.

Research significance of this compound has been demonstrated through its involvement in various synthetic pathways leading to biologically active molecules. Notably, benzoxazine derivatives have been identified as important intermediates in the synthesis of pharmaceutical compounds, including antibiotics and other therapeutic agents. The compound has been specifically mentioned in the context of developing synthetic routes to levofloxacin, a significant antibiotic medication, highlighting its potential pharmaceutical relevance. This connection to drug synthesis has elevated the compound's importance within medicinal chemistry research programs.

Contemporary research has focused on developing efficient synthetic methodologies for preparing this compound and its derivatives. Studies have explored various approaches, including multicomponent reactions, enzymatic cascade processes, and metal-catalyzed transformations. The compound has also been investigated for its potential in materials science applications, particularly in the development of fluorescent materials and advanced polymers. Recent publications in the journal literature demonstrate ongoing interest in benzoxazine chemistry, with researchers continuing to explore new synthetic methods and applications for these versatile compounds.

Basic Physicochemical Properties

The physicochemical properties of this compound have been characterized through various analytical techniques, providing essential data for its handling, storage, and application in chemical processes. The molecular weight of 160.17 grams per mole reflects its relatively compact structure while maintaining sufficient molecular complexity for diverse chemical interactions. This molecular weight places the compound in an optimal range for many pharmaceutical and synthetic applications, as it is neither too small to lack specificity nor too large to present bioavailability challenges.

The melting point of this compound has been consistently reported as 63 degrees Celsius, indicating its solid state under standard laboratory conditions. This relatively low melting point suggests moderate intermolecular forces and provides practical advantages for synthetic manipulations, as the compound can be easily melted for reactions requiring elevated temperatures. The physical appearance is described as a yellow to brown solid, with the coloration potentially attributable to electronic transitions within the conjugated ring system.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 160.17 g/mol | |

| Melting Point | 63°C | |

| Physical State | Solid | |

| Color | Yellow to Brown | |

| Purity (Commercial) | 97% |

Storage conditions for the compound typically require room temperature environments, indicating reasonable stability under normal laboratory conditions. The compound's stability characteristics make it suitable for long-term storage and transportation, important considerations for both research and commercial applications. The high purity levels achievable in commercial preparations, typically reaching 97 percent, demonstrate the feasibility of efficient purification methods and the compound's stability during processing.

Structural Conformation and Molecular Architecture

The structural architecture of this compound represents a sophisticated example of heterocyclic molecular design, combining multiple functional elements within a compact framework. The core structure consists of a benzene ring fused to a six-membered oxazine ring, creating a bicyclic system that provides both rigidity and flexibility for chemical interactions. The oxazine ring contains both nitrogen and oxygen heteroatoms, positioned to create a specific electronic environment that influences the compound's reactivity and binding properties.

The carbonitrile functional group attached at the 2-position of the oxazine ring introduces additional electronic character to the molecule, serving as both an electron-withdrawing group and a site for potential chemical transformations. The Simplified Molecular Input Line Entry System representation, C1C(OC2=CC=CC=C2N1)C#N, provides a linear description of the connectivity, showing the cyclical nature of the structure and the positioning of the carbonitrile group. This structural arrangement creates opportunities for various intermolecular interactions, including hydrogen bonding through the nitrogen atoms and pi-pi stacking interactions through the aromatic benzene ring.

The three-dimensional conformation of the molecule has been characterized through computational chemistry methods and experimental techniques. The InChI representation, InChI=1S/C9H8N2O/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7,11H,6H2, provides detailed connectivity information that enables computational modeling of the molecular geometry. The oxazine ring adopts a chair-like conformation similar to cyclohexane derivatives, though with some distortion due to the heteroatoms and the fusion with the benzene ring. This conformational preference influences the compound's chemical reactivity and its ability to interact with biological targets or serve as a building block in synthetic chemistry.

The molecular architecture also exhibits specific electronic properties resulting from the conjugated system extending through the benzene ring and partially into the oxazine ring. The carbonitrile group contributes to the overall electronic distribution, creating regions of electron density that can participate in various chemical reactions. Understanding these structural features is crucial for predicting the compound's behavior in different chemical environments and for designing synthetic strategies that take advantage of its unique molecular architecture.

属性

IUPAC Name |

3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7,11H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTANLOUKDVPGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383724 | |

| Record name | 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86267-86-9 | |

| Record name | 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Amidation and Cyclization Approach

One well-documented method involves amidation of carboxylic acid derivatives followed by cyclization to form the benzoxazine ring:

- Starting Materials: Carboxylic acid derivatives (e.g., acid chlorides, esters) and 2-aminophenol derivatives.

- Solvents: Organic solvents inert to the reaction such as N,N-dimethylformamide, dimethyl sulfoxide, tetrahydrofuran, methylene chloride, or toluene.

- Bases: Triethylamine, potassium tert-butoxide, or sodium hydride to facilitate amidation.

- Catalysts: Copper catalysts (copper, copper iodide, copper sulfate) may be used to promote cyclization.

- Reaction Conditions: Temperature varies from cooling to room temperature or heating depending on reactants; reactions can be performed under inert atmosphere.

- Workup: Reaction mixtures are quenched with water or ice water, extracted with organic solvents, dried, and purified by recrystallization or chromatography.

This method allows for the preparation of benzoxazine derivatives with hydroxyalkyl or lactam substituents by subsequent N-alkylation or N-acylation and reduction steps using borane-tetrahydrofuran complex or catalytic hydrogenation.

N-Alkylation and Reduction

- Step 1: N-alkylation of 3-oxobenzoxazine derivatives with halides or sulfonates.

- Step 2: Reduction of the 3-oxo group to hydroxyalkyl using borane-tetrahydrofuran complex.

- Step 3: Optional oxidation of hydroxyalkyl to carbonyl groups via Swern or Jones oxidation.

This sequence is useful for introducing functional groups at the 4-position of the benzoxazine ring.

Nitrosation and Reduction Route

- Nitrosation: 2-aminophenol derivatives are nitrosated using sodium nitrite or nitrous acid in alcoholic or acetic acid-water solvents at low temperatures (below 20°C).

- Reduction: The nitroso intermediate is reduced using formamidinesulfinic acid, sodium borohydride, or catalytic hydrogenation (Raney nickel, Pd-C).

- Amidation: The resulting amino compound is reacted with carboxylic acid derivatives to form the benzoxazine ring system.

This method is advantageous for preparing lactam-containing benzoxazine derivatives.

Oxidation of Isatins to Benzoxazine Derivatives

An alternative approach involves oxidation of isatin derivatives:

- Starting Material: Isatins or substituted isatins.

- Oxidizing Agent: Peroxydisulfates (sodium, potassium, or ammonium peroxydisulfate) in concentrated sulfuric acid.

- Conditions: Low temperature (0 to 10°C) with slow addition of isatin to the oxidizing mixture.

- Outcome: Formation of 2,3-dioxo-1,4-benzoxazine derivatives, which can be further manipulated to obtain 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile analogs.

This method is noted for its high yield, purity, and economic efficiency, avoiding expensive starting materials like o-aminophenols or oxalyl chloride derivatives.

| Method | Starting Materials | Key Reagents & Conditions | Advantages | Notes |

|---|---|---|---|---|

| Amidation and Cyclization | Carboxylic acid derivatives, 2-aminophenols | Organic solvents (DMF, THF), bases (Et3N, KOtBu), Cu catalysts, variable temperature | Versatile, allows functionalization | Multi-step, requires purification |

| N-Alkylation and Reduction | 3-oxobenzoxazine derivatives, halides | Borane-THF complex, Swern/Jones oxidation | Functional group introduction | Requires careful control of reduction |

| Nitrosation and Reduction | 2-aminophenols | Sodium nitrite, reducing agents (NaBH4, Raney Ni) | Access to lactam derivatives | Low temperature control needed |

| Oxidation of Isatins | Isatins | Peroxydisulfates in H2SO4, low temperature | High yield, economical | Avoids expensive reagents |

- The choice of solvent and base critically affects the yield and purity of the benzoxazine product.

- Borane-tetrahydrofuran complex is a preferred reducing agent for selective reduction steps due to its efficiency and availability.

- The nitrosation-reduction route requires strict temperature control to avoid side reactions.

- Oxidation of isatins provides a straightforward and scalable route to benzoxazine derivatives, suitable for industrial applications.

- Purification typically involves extraction with organic solvents such as methylene chloride or ethyl acetate, followed by recrystallization or silica gel chromatography.

- Reaction times and temperatures should be optimized based on the specific substituents on the aromatic ring to maximize yield.

The preparation of this compound involves several well-established synthetic routes, each with distinct advantages. Amidation and cyclization methods provide flexibility in functional group incorporation, while oxidation of isatins offers a cost-effective and high-yielding alternative. Careful selection of reagents, solvents, and reaction conditions is essential to achieve high purity and yield. These methods are supported by extensive patent literature and peer-reviewed research, ensuring their reliability and applicability in both laboratory and industrial settings.

化学反应分析

Types of Reactions

3,4-Dihydro-2H-1,4-benzoxazine-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed in substitution reactions.

Major Products Formed

Oxidation: Oxo derivatives of the benzoxazine ring.

Reduction: Amino derivatives.

Substitution: Various substituted benzoxazines depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Pharmacological Properties:

3,4-Dihydro-2H-1,4-benzoxazine-2-carbonitrile has been identified as a potential potassium channel activating agent. This property is crucial for the development of drugs aimed at treating conditions such as angina pectoris, cerebrovascular disorders, and asthma. The mechanism involves the modulation of smooth muscle relaxation through K channel activation, which helps prevent excessive local contractions or spasms in smooth muscle tissues .

Case Study:

In a study published in 1995, the compound was tested for its antispasmodic activity. The results indicated that derivatives of 3,4-dihydro-2H-1,4-benzoxazine exhibited significant efficacy in relaxing smooth muscle tissues in vitro. This opens avenues for further exploration into its therapeutic potential for treating various spastic disorders .

Material Science

Polymer Chemistry:

The compound is also utilized in the synthesis of high-performance polymers. Its unique structure allows it to act as a curing agent or hardener in epoxy resins. The incorporation of 3,4-dihydro-2H-1,4-benzoxazine into polymer matrices enhances thermal stability and mechanical properties.

Data Table: Polymer Properties

| Property | Value |

|---|---|

| Glass Transition Temperature (Tg) | 120 °C |

| Tensile Strength | 80 MPa |

| Elongation at Break | 5% |

This table summarizes key mechanical properties of polymers synthesized with 3,4-dihydro-2H-1,4-benzoxazine as a component. The enhanced properties suggest its viability for applications in aerospace and automotive industries where material performance is critical.

Agricultural Chemistry

Pesticidal Activity:

Research has shown that compounds similar to 3,4-dihydro-2H-1,4-benzoxazine can exhibit herbicidal properties. These compounds disrupt metabolic processes in target plants without affecting non-target species significantly.

Case Study:

A recent study evaluated the herbicidal efficacy of benzoxazine derivatives against common weeds. The results demonstrated a reduction in weed biomass by up to 70% when treated with formulations containing 3,4-dihydro-2H-1,4-benzoxazine derivatives . This suggests potential applications in developing environmentally friendly herbicides.

作用机制

The mechanism of action of 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence apoptotic pathways by affecting mitochondrial membrane potential and activating caspases, leading to programmed cell death.

相似化合物的比较

Table 1: Structural Comparison of Benzoxazine Derivatives

Physicochemical Properties

Table 2: Analytical Data Comparison

Stability and Reactivity

- The cyano group in this compound enhances metabolic stability compared to ester derivatives, which are prone to hydrolysis .

- Substituted benzoxazines (e.g., bromo or chloro) show reduced reactivity in formylation reactions due to steric and electronic effects .

生物活性

3,4-Dihydro-2H-1,4-benzoxazine-2-carbonitrile is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a benzoxazine ring structure that contributes to its reactivity and interaction with biological targets. The compound's molecular formula is , and it exhibits properties that facilitate its interaction with enzymes and receptors in biological systems .

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Ion Channels : The compound has been shown to interact with ATP-sensitive potassium channels (K_ATP channels), leading to hyperpolarization of the cell membrane. This effect can influence cellular excitability and signaling pathways.

- Influence on Cell Proliferation : It promotes the proliferation of human umbilical vein endothelial cells (HUVECs), which is crucial for angiogenesis and vascular repair. This property suggests potential applications in wound healing and tissue regeneration.

- Modulation of Enzyme Activity : The compound can alter the activity of various enzymes involved in metabolic pathways, affecting cellular energy balance and metabolic flux. For instance, its interaction with K_ATP channels may influence ATP production.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. In vitro studies have demonstrated varying degrees of activity against pathogens such as Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) reported between 5.98 μg/mL to >30 μg/mL for different derivatives .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Studies suggest that it can modulate inflammatory pathways by influencing cytokine production and the activation of immune cells . This property may be beneficial in treating conditions characterized by chronic inflammation.

Anticancer Potential

The anticancer activity of this compound has been investigated in various cancer cell lines. It has shown potential in inducing apoptosis through mechanisms involving mitochondrial membrane potential disruption and caspase activation .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Endothelial Cell Proliferation : A study demonstrated that treatment with this compound significantly increased the proliferation rate of HUVECs compared to control groups. This finding supports its role in promoting angiogenesis.

- Antitubercular Activity : In a screening study for antitubercular agents, several derivatives exhibited promising results against Mycobacterium tuberculosis, indicating the potential for further development as therapeutic agents against tuberculosis .

- Cytotoxicity in Cancer Cells : Research involving various cancer cell lines revealed that certain concentrations of this compound led to significant cytotoxic effects, suggesting its utility as a chemotherapeutic agent .

Dosage and Toxicity

The biological effects of this compound are dose-dependent. Lower doses have been associated with beneficial effects such as enhanced cell proliferation and reduced inflammation. Conversely, higher doses may lead to cytotoxicity and disruption of normal cellular processes. Understanding the optimal dosage is crucial for maximizing therapeutic benefits while minimizing adverse effects.

常见问题

Q. What are the established synthetic routes for 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves functionalization of the benzoxazine core. For example, regioselective formylation of ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate derivatives can be achieved using Vilsmeier-Haack conditions (POCl₃/DMF), yielding formylated intermediates that are further modified to introduce the nitrile group. Yields range from 69% to 85%, depending on substituents and reaction optimization . Alternative routes include Lewis acid-catalyzed ring-opening of aziridines with halophenols, followed by Cu(I)-mediated cyclization (yields: ~68%) . Key analytical tools include IR spectroscopy (ν~2220 cm⁻¹ for CN stretch) and ^1H/^13C NMR for regiochemical confirmation.

Q. How can researchers verify the purity and structural integrity of synthesized 3,4-dihydro-2H-1,4-benzoxazine derivatives?

- Methodological Answer : Purity is assessed via HPLC or GC-MS, while structural confirmation relies on multinuclear NMR (e.g., distinguishing diastereotopic protons in the benzoxazine ring) and high-resolution mass spectrometry (HRMS). For example, in a study, ^13C NMR confirmed carbonyl resonances at δ 165–171 ppm for ester derivatives, and HRMS matched theoretical molecular weights within 0.005 Da . Note that commercial suppliers like Sigma-Aldrich do not provide analytical data, necessitating in-house validation .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization of the benzoxazine core?

- Methodological Answer : Regioselectivity in electrophilic substitutions (e.g., halogenation, formylation) is controlled by steric and electronic factors. For instance, Vilsmeier-Haack formylation of ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate derivatives favors substitution at the 6-position due to electron-donating effects of the ethoxycarbonyl group. This was confirmed by X-ray crystallography and NOE NMR experiments . Computational modeling (DFT) can predict reactive sites, aiding in rational design.

Q. How do structural modifications of this compound impact biological activity?

- Methodological Answer : Substituents on the benzoxazine ring significantly influence bioactivity. For example, anti-proliferative activity against cancer cell lines was enhanced by introducing electron-withdrawing groups (e.g., Cl, CN) at the 6-position, as shown in SAR studies. IC₅₀ values ranged from 1.2–15 µM, with apoptosis assays confirming caspase-3 activation. Biological evaluations require standardized protocols (e.g., MTT assays, flow cytometry) and comparison to reference compounds like doxorubicin .

Q. What are the limitations of current synthetic methods, and how can they be optimized?

- Methodological Answer : Key limitations include moderate yields in cyclization steps (e.g., Cu(I)-catalyzed reactions: ~68%) and scalability issues. Optimization strategies:

- Use microwave-assisted synthesis to reduce reaction times (e.g., from 12 h to 2 h for intramolecular cyclization).

- Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).

- Employ flow chemistry for improved regiocontrol in multi-step syntheses .

Key Challenges and Contradictions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。